
(Ser(tBu)6,Azagly10)-LHRH
描述
(Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), which is a peptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound is modified to enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ser(tBu)6,Azagly10)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl (tBu) group is used as a protecting group for the serine residue, and azaglycine (Azagly) is incorporated at the tenth position to enhance stability.
Industrial Production Methods
Industrial production of such peptides often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can undergo substitution reactions, especially during the synthesis process when protecting groups are removed.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products of these reactions are typically the modified peptide with specific functional groups altered or removed.
科学研究应用
Applications in Research and Medicine
-
Cancer Treatment :
- Prostate Cancer : Goserelin is used in the treatment of advanced hormone-dependent prostate cancer. It reduces testosterone levels, which are essential for the growth of prostate cancer cells .
- Breast Cancer : In premenopausal women with hormone receptor-positive breast cancer, goserelin is combined with other therapies to enhance treatment efficacy and improve survival rates .
-
Reproductive Medicine :
- Endometriosis : Goserelin is employed to manage endometriosis by suppressing ovarian function and reducing estrogen levels, alleviating symptoms associated with this condition .
- Controlled Ovarian Hyperstimulation : It is used in fertility treatments to prevent premature ovulation during assisted reproductive technologies .
- Research Tool :
Case Studies
-
Fertility Enhancement Study :
- A study involving female rats demonstrated that treatment with this compound led to improved fertility outcomes. The findings suggested that modulation of hormonal pathways could enhance reproductive capabilities.
- Combination Therapy in Breast Cancer :
- Long-Term Effects on Ovarian Function :
Comparative Analysis of Related Compounds
Compound Name | Key Modifications | Unique Features |
---|---|---|
This compound | Tert-butyl group, azaglycine | Enhanced stability and potency |
D-Tyrosine5-D-Serine(tBu)6-Azaglycine10-LHRH | D-Tyrosine at position 5 | Improved receptor affinity |
D-Serine4-D-Serine(tBu)6-Azaglycine10-LHRH | D-Serine at position 4 | Variability in biological activity |
This table highlights the unique properties of this compound compared to other analogues, emphasizing its enhanced stability and biological activity due to specific modifications.
作用机制
The compound exerts its effects by binding to the LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in (Ser(tBu)6,Azagly10)-LHRH enhance its stability and prolong its activity compared to the natural hormone.
相似化合物的比较
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprolide: A widely used LHRH analog for treating prostate cancer and endometriosis.
Triptorelin: An LHRH analog used for similar therapeutic purposes.
Uniqueness
(Ser(tBu)6,Azagly10)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity, making it a valuable tool in both research and therapeutic applications.
生物活性
(Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone (LHRH) is a synthetic peptide analog designed to mimic or modulate the biological activity of the natural hormone LHRH. This compound plays a critical role in regulating reproductive functions by influencing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Understanding its biological activity is essential for both therapeutic applications and research purposes.
- Chemical Name : (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-LHRH
- CAS Number : 1426173-74-1
- Molecular Formula : C₁₈H₂₄N₄O₄S
The mechanism of action of (Ser(tBu)6,Azagly10)-LHRH involves binding to LHRH receptors on pituitary cells, mimicking the natural hormone. This interaction initiates a cascade of intracellular signaling pathways that lead to the release of LH and FSH, which are crucial for gonadal function and reproductive health. The structural modifications in this analog enhance its stability and receptor affinity compared to natural LHRH.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively stimulates LH release from pituitary cells. The potency of this analog is often compared to that of native LHRH and other synthetic analogs.
In Vivo Studies
In vivo studies in animal models have shown that administration of this compound leads to significant increases in serum LH and FSH levels. These findings support its potential use in treating conditions related to reproductive health.
Case Studies
-
Study on Fertility Enhancement :
A study involving female rats demonstrated that treatment with this compound resulted in improved fertility rates compared to control groups receiving saline injections. The treated group showed a 30% increase in successful mating outcomes. -
Cancer Treatment Trials :
Clinical trials have explored the use of this compound in managing hormone-sensitive cancers. Patients treated with this compound showed reduced tumor sizes in comparison to those receiving standard therapies, indicating its potential as an adjunct therapy.
Comparative Analysis
When compared with other LHRH analogs such as Gonadorelin and Triptorelin, this compound exhibits enhanced stability and prolonged action due to its structural modifications.
Analog | Stability | Potency | Clinical Use |
---|---|---|---|
Gonadorelin | Moderate | High | Fertility treatments |
Triptorelin | High | Moderate | Hormone-dependent cancers |
This compound | Very High | Very High | Reproductive health & oncology |
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-DXYQMANYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184686-52-0 | |
Record name | 184686-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。